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Summary of Volasertib Phase | Dose Escalation

Studies
. . . Maximum L
Study Combination Volasertib Dosing Key Dose-Limiting
. Tolerated Dose .
Population Partner & Schedule Toxicities (DLTS)
(MTD)
MDS/CMML Azacitidine (75 Day 1 & 15 (flat Study terminated Grade 4
[1]1[2] mg/m?, D1-7) dose: 250-350 early; MTD not thrombocytopenia [1]
mg); Day 1, Day 7,  conclusively
or Days 1&7 (BSA-  determined [1]
adjusted: 110-170
mg/m2) [1]
AML (=65 Decitabine Once every 3 400 mg [3] Not specified in abstract
years) [3] (standard weeks (flat dose: (1 DLT at 400 mg led to
dose) 300, 350, 400 mg) MTD determination) [3]
3]
Advanced Nintedanib 100 mg starting 300 mg (same as  Grade 3 increased ALT
Solid (200 mg twice dose, then 300 mg  volasertib and AST [4]
Tumors [4] daily) monotherapy
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Study Combination Volasertib Dosing Key Dose-Limiting
) Tolerated Dose .
Population Partner & Schedule Toxicities (DLTS)
(MTD)
once every 3 RDD in solid
weeks [4] tumors) [4]

Detailed Experimental Protocols

The phase I studies of velasertib generally followed a standard dose-escalation design to determine the

MTD and evaluate safety and preliminary efficacy.

Study Design and Patient Population

e Design: The trials were open-label, phase I, dose-escalation studies [1] [4] [3].

e Common Endpoint: The primary objective was to determine the Maximum Tolerated Dose (MTD)
of volasertib, defined as the highest dose at which fewer than a predetermined proportion of patients
(e.g., <2 of 6) experienced a Dose-Limiting Toxicity (DLT) during the first treatment cycle [1] [3].

¢ Patient Cohorts: Key populations included adults with:

o MDS or CMML not candidates for hematopoietic stem cell transplant [1] [2].
o AML aged 65 years or older [3].
o Advanced solid tumors after failure of conventional treatment [4].

Dosing and Administration

e Volasertib: Administered via intravenous infusion over 1 to 2 hours [1] [4]. Dosing schedules
varied:
o Flat Dosing: Ranged from 200 mg to 400 mg, often on Days 1 and 15 of a 28-day cycle, or
once every 3 weeks [1] [3].
o BSA-Adjusted Dosing: Ranged from 110 mg/m? to 170 mg/m?, tested on different schedules
(e.g., Day 1; Day 7; Days 1 and 7) [1].
e Combination Agents:
o Azacitidine: 75 mg/m2 subcutaneously on Days 1-7 of a 28-day cycle [1].
o Decitabine: Standard dose [3].
o Nintedanib: 200 mg orally twice daily on a specified schedule [4].
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Dose-Limiting Toxicity (DLT) Assessment

DLTs were typically defined as drug-related adverse events occurring in the first cycle (usually 28 days) [1]

[2]. Common criteria included:

e Hematological DLTs: Such as grade 4 thrombocytopenia [1].
¢ Non-Hematological DLTs: Grade >3 toxicities (e.g., grade 3 elevated liver enzymes ALT/AST), with
specific exceptions for manageable conditions [1] [4].

Scientific Rationale and Mechanism of Action

The following diagram illustrates volasertib's mechanism of action and the rationale for its combination with

hypomethylating agents.
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The workflow for the typical phase I trial design used in these volasertib studies is outlined below.
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Key Insights for Future Research

e Promising Combinations: Preclinical and early clinical data suggest that combining volasertib with
hypomethylating agents (azacitidine, decitabine) is a rational approach, showing preliminary activity in
myeloid malignancies [1] [5].

o Toxicity Profile: The safety profile across studies was manageable, with myelosuppression
(thrombocytopenia, neutropenia) as a common class effect in hematologic indications and elevated
liver enzymes noted in solid tumor trials [1] [4] [3].

¢ Clinical Development Status: It is important to note that the global clinical development of
volasertib by Boehringer Ingelheim was discontinued in December 2016 for non-clinical reasons,
leading to the premature termination of several trials [1]. However, the collected data remain of
scientific interest for potential future research.
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I hope this detailed compilation of application notes and protocols is helpful for your research. Should you

require further analysis on specific aspects of these trials, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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